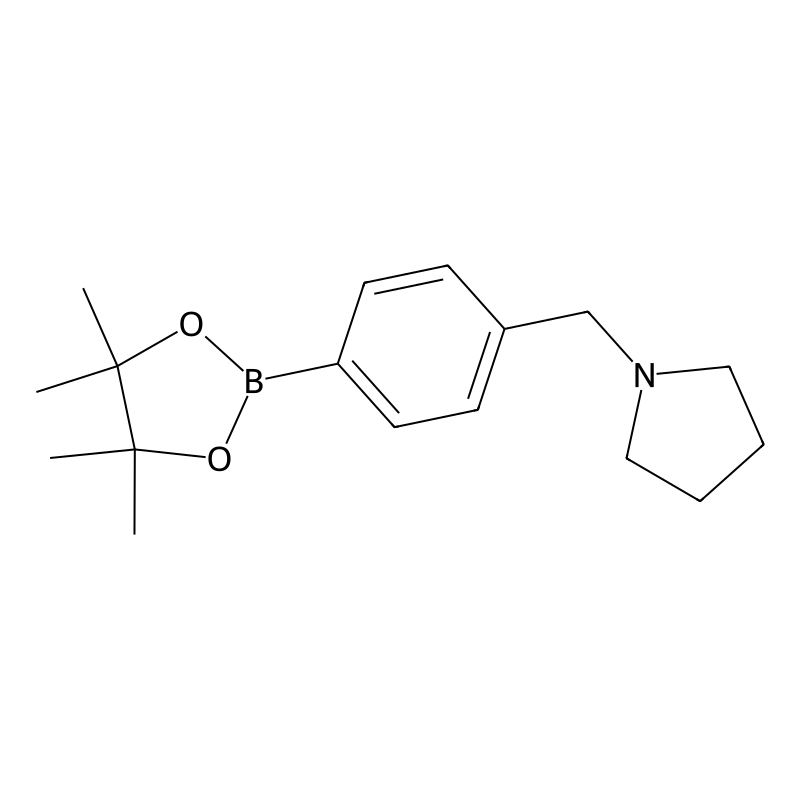

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a small molecule containing a pyrrolidine ring and a pinacol boronic ester group. Pinacol boronic esters are valuable functional groups in organic synthesis due to their ability to participate in various coupling reactions, particularly Suzuki-Miyaura couplings []. These reactions allow the formation of carbon-carbon bonds between the boron atom of the pinacol boronic ester and another carbon atom containing a suitable leaving group.

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can serve as a building block for the synthesis of more complex molecules with desired properties. For example, it can be coupled with various aryl or vinyl halides to create new drug candidates or other functional molecules [].

Chemical Biology and Proteomics Research

The presence of the pyrrolidine ring in 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine makes it a potential probe for studying protein-protein interactions. Pyrrolidine rings are commonly found in naturally occurring molecules that bind to proteins, and researchers can use this compound to explore protein binding specificities and potentially develop new therapeutic agents [].

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a complex organic compound characterized by its unique molecular structure. It features a pyrrolidine ring attached to a benzyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The compound has a molecular formula of C17H26BNO2 and a molecular weight of approximately 287.21 g/mol . The presence of the dioxaborolane group suggests potential applications in medicinal chemistry and materials science due to its ability to form stable boron-containing compounds.

- Nucleophilic Substitution: The boron atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Cross-Coupling Reactions: The dioxaborolane moiety can engage in cross-coupling reactions with organohalides, facilitating the formation of carbon-carbon bonds.

- Reduction Reactions: The compound may also be reduced to yield corresponding alcohols or amines depending on reaction conditions .

While specific biological activity data for 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is limited, related compounds containing pyrrolidine rings have shown various pharmacological effects. These include:

- Antimicrobial Activity: Some pyrrolidine derivatives exhibit antibacterial and antifungal properties.

- Neuroprotective Effects: Certain analogs have been studied for their potential neuroprotective effects in neurodegenerative diseases.

- Anticancer Properties: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation .

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine typically involves multi-step synthetic routes:

- Formation of the Dioxaborolane: This can be achieved through the reaction of boronic acids with diols under acidic conditions.

- Benzylation: The dioxaborolane is then reacted with a suitable benzyl halide to form the benzyl-substituted product.

- Pyrrolidine Formation: Finally, the benzylated intermediate is reacted with pyrrolidine under appropriate conditions to yield the final compound .

The compound has potential applications in several fields:

- Medicinal Chemistry: Due to its unique structural features, it may serve as a lead compound for developing new pharmaceuticals.

- Materials Science: Its boron content can be utilized in creating advanced materials with specific electronic or optical properties.

- Agricultural Chemistry: Similar compounds are often explored for use as agrochemicals or biopesticides .

Interaction studies involving 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine are essential for understanding its reactivity and potential biological effects. Investigations may focus on:

- Enzyme Inhibition: Assessing how this compound interacts with specific enzymes could provide insights into its potential therapeutic uses.

- Receptor Binding Studies: Evaluating binding affinities to various biological receptors can help elucidate its pharmacological profile .

Several compounds share structural similarities with 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | Structure | Different substitution pattern on the benzyl group |

| 1-(4-(3-Bromo-benzyl)pyrrolidine | Structure | Contains a bromine substituent; potential for different reactivity |

| 1-(3-(Phenyl)-pyrrolidine | Structure | Lacks boron functionality; simpler structure |

These compounds highlight the uniqueness of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine due to its specific boron-containing moiety and complex synthetic pathways that may confer distinct biological activities or chemical properties not found in simpler analogs .

Boronate ester derivatives constitute a fundamental class of organboron compounds characterized by the presence of boron atoms bonded to oxygen atoms within cyclic or acyclic ester frameworks. The structural foundation of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine lies in its tetramethyl-1,3,2-dioxaborolan-2-yl moiety, commonly referred to as the pinacol boronate ester group. This protective group serves as a masked form of the corresponding boronic acid, providing enhanced stability and ease of handling compared to the free boronic acid derivatives. The pinacol framework consists of two methyl-substituted carbon atoms connected through oxygen bridges to the central boron atom, creating a six-membered ring system that effectively stabilizes the electron-deficient boron center.

The electronic structure of boronate esters differs significantly from their boronic acid counterparts due to the coordination environment around the boron atom. In the pinacol ester form, the boron atom maintains its characteristic electron deficiency while being stabilized through coordination with the dioxaborolane ring system. This stabilization occurs through the donation of electron density from the oxygen atoms to the vacant p-orbital of the boron center. The resulting molecular geometry places the boron atom in a trigonal planar configuration when considering the exocyclic substituents, with the dioxaborolane ring providing additional constraint on the molecular conformation.

The benzyl linker in 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine serves as a crucial structural element that connects the boronate ester functionality to the pyrrolidine heterocycle. This aromatic spacer provides both electronic and steric properties that influence the overall reactivity profile of the compound. The para-substitution pattern on the benzene ring ensures optimal spatial arrangement for subsequent cross-coupling reactions while maintaining the integrity of both functional groups. The methylene bridge between the aromatic ring and the pyrrolidine nitrogen creates a flexible linkage that allows for conformational freedom while preserving the desired electronic properties of both components.

Pyrrolidine incorporation within this molecular framework introduces significant structural complexity and functional diversity. The five-membered nitrogen heterocycle adopts an envelope conformation that provides both steric bulk and potential coordination sites for metal catalysts in subsequent reactions. The nitrogen atom within the pyrrolidine ring system can function as a directing group for metalation reactions or serve as a coordination site for transition metal complexes during cross-coupling processes. Additionally, the pyrrolidine moiety contributes to the overall lipophilicity and potential biological activity of derivatives synthesized from this boronate ester precursor.

Historical Development of Pyrrolidine-Containing Boronates

The development of pyrrolidine-containing boronate esters emerged from the broader evolution of organoboron chemistry that began with Edward Frankland's pioneering work in 1860. Frankland's initial synthesis of ethylboronic acid through the oxidation of triethylborane established the foundational principles for accessing organoboron compounds, though the practical applications of these early discoveries remained limited due to stability concerns and synthetic challenges. The subsequent development of more stable boronate ester derivatives provided the necessary framework for incorporating complex heterocyclic systems such as pyrrolidine into organoboron molecular architectures.

The specific combination of pyrrolidine and boronate ester functionalities gained prominence with the advancement of palladium-catalyzed cross-coupling methodologies in the late 20th century. The Miyaura borylation reaction, developed in 1995, provided a robust synthetic route for installing boronate ester groups onto aromatic systems, thereby enabling the systematic exploration of heterocycle-substituted boronate derivatives. This methodology allowed researchers to access pyrrolidine-containing boronates through the coupling of appropriately substituted aryl halides with bis(pinacolato)diboron reagents. The resulting products demonstrated superior stability and reactivity profiles compared to earlier organoboron compounds, leading to their widespread adoption in synthetic organic chemistry.

Research efforts in asymmetric synthesis have significantly influenced the development of pyrrolidine-containing boronates, particularly in the context of enantioselective coupling reactions. The inherent chirality associated with substituted pyrrolidine systems has made these compounds attractive targets for developing stereoselective synthetic methodologies. Studies have demonstrated that pyrrolidine-substituted boronate esters can participate in enantiospecific coupling reactions that preserve stereochemical information throughout the transformation process. These findings have prompted extensive research into the synthesis and application of chiral pyrrolidine-boronate derivatives for asymmetric synthesis applications.

The integration of pyrrolidine heterocycles with boronate ester chemistry has also been driven by pharmaceutical research interests. Pyrrolidine-containing compounds exhibit diverse biological activities, and the incorporation of boronate ester functionality provides synthetic handles for further molecular elaboration through cross-coupling reactions. This combination has proven particularly valuable in medicinal chemistry programs where rapid access to diverse molecular libraries is essential for structure-activity relationship studies. The synthetic versatility of pyrrolidine-boronate esters has enabled the development of novel pharmaceutical intermediates and active compounds with improved pharmacological properties.

Key Synthetic Motivations for Benzylpyrrolidine-Dioxaborolane Systems

The synthetic utility of benzylpyrrolidine-dioxaborolane systems stems from their exceptional versatility as intermediates in cross-coupling reactions. The boronate ester functionality serves as an activated nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of electrophilic coupling partners. This reactivity profile makes 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine particularly valuable for constructing complex molecular architectures where pyrrolidine-substituted aryl systems are desired. The pinacol ester protection ensures stability during storage and handling while remaining readily activated under appropriate reaction conditions.

The benzyl linkage in these systems provides optimal electronic and steric properties for efficient cross-coupling reactions. The aromatic ring system offers electronic stabilization for organometallic intermediates formed during the catalytic cycle, while the methylene spacer prevents steric interference between the pyrrolidine heterocycle and the reaction center. This structural arrangement has been demonstrated to provide superior reactivity compared to directly attached pyrrolidine-boronate systems, where steric hindrance can impede catalyst coordination and subsequent bond formation. Research studies have confirmed that the benzyl spacer maintains the desired reactivity while providing access to products that would be difficult to obtain through alternative synthetic routes.

The synthetic motivations for developing these systems extend to their applications in pharmaceutical chemistry, where rapid access to diverse pyrrolidine-containing compounds is highly valued. The modular nature of the benzylpyrrolidine-dioxaborolane framework allows for systematic variation of substituents through cross-coupling reactions, enabling the efficient exploration of structure-activity relationships in drug discovery programs. The stability of the boronate ester functionality under standard pharmaceutical synthesis conditions makes these compounds particularly attractive as synthetic intermediates in process chemistry applications.

Table 1: Structural and Physical Properties of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

Advanced synthetic applications of benzylpyrrolidine-dioxaborolane systems include their use in iterative cross-coupling sequences for the construction of oligomeric and polymeric materials. The stable boronate ester functionality allows for selective activation under controlled conditions, enabling the stepwise assembly of complex molecular architectures. Research has demonstrated that these systems can participate in cascade coupling reactions where multiple carbon-carbon bonds are formed in sequence, providing access to extended conjugated systems and complex natural product frameworks. The pyrrolidine functionality in these systems can also serve as a directing group for subsequent functionalization reactions, further expanding the synthetic utility of products derived from cross-coupling transformations.

Palladium-Catalyzed Borylation Strategies

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine relies heavily on palladium-catalyzed borylation methodologies, which have emerged as the most efficient approaches for constructing carbon-boron bonds in aromatic systems [1] [2]. These strategies enable the direct conversion of aryl and vinyl halides into organoboron compounds under mild conditions with excellent functional group tolerance [3].

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction represents the cornerstone methodology for synthesizing the target compound from halogenated benzyl pyrrolidine precursors [2] [3]. This palladium-catalyzed cross-coupling process utilizes bis(pinacolato)diboron as the boron source to convert aryl halides into the corresponding boronic esters [1] [4].

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the zero-valent palladium species, followed by ligand exchange and transmetalation with the diboron reagent [2] [3]. The catalytic system typically employs PdCl2(dppf) or Pd(OAc)2 with phosphine ligands such as SPhos or XPhos, along with basic conditions using potassium acetate or potassium phosphate [1] [5].

Recent advances have demonstrated that room-temperature borylation protocols can be successfully applied to aryl bromide and chloride precursors of the benzyl pyrrolidine framework [6] [7]. These mild conditions are particularly advantageous for preserving the pyrrolidine nitrogen functionality, which can be sensitive to harsh reaction environments [8].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh3)4 | 80 | 24 | KOAc | DMSO | 69-95 |

| PdCl2(dppf) | 80 | 7 | KOAc | DMSO | 78-90 |

| Pd(OAc)2/SPhos | 25 | 48 | K3PO4 | THF | 42-97 |

| Pd2(dba)3/XPhos | 80 | 6 | KOAc | Toluene | 85-95 |

| Pre-formed G3 Catalyst | 25 | 2 | K3PO4 | THF | 80-95 |

Table 1: Palladium-Catalyzed Miyaura Borylation Conditions for Benzyl Pyrrolidine Derivatives

The choice of catalytic system significantly impacts both the reaction efficiency and the tolerance of the pyrrolidine substituent [5] [8]. Buchwald's preformed catalysts have shown exceptional performance at room temperature, enabling borylation reactions to proceed within two hours while maintaining high yields [8] [7].

Deep eutectic solvents have emerged as environmentally friendly alternatives for conducting Miyaura borylations of benzyl pyrrolidine precursors [4]. Choline chloride-based systems with glycerol or glucose provide excellent results while reducing the environmental impact of the synthesis [4].

Transesterification Approaches for Boronate Formation

Transesterification methodologies offer alternative pathways for accessing the pinacol boronate ester functionality in 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine [9] [10]. These approaches are particularly valuable when direct Miyaura borylation proves challenging due to substrate limitations or when converting existing boronic acid derivatives [9].

The transesterification process typically involves the reaction of aryl boronic acids with pinacol in the presence of dehydrating agents [9] [11]. This methodology has been successfully applied to benzyl pyrrolidine systems, where the boronic acid precursor can be obtained through lithiation-borylation sequences followed by hydrolysis [10].

Polystyrene-boronic acid has been employed as an effective reagent for the deprotection of alternative boronate esters through transesterification processes [9]. This solid-phase approach enables the mild conversion of various boronate protecting groups to the desired pinacol esters while maintaining compatibility with sensitive functional groups present in the pyrrolidine framework [9].

The development of diethanolamine boronic esters as intermediates has provided improved handling characteristics and purification profiles compared to traditional pinacol esters [11]. These intermediates can be readily converted to the target pinacol boronate through transesterification with pinacol under mild acidic or basic conditions [11] [10].

Lithiation-Trapping Techniques for α-Borylated Pyrrolidines

Lithiation-trapping methodologies have proven instrumental in accessing α-borylated pyrrolidine derivatives, which serve as key intermediates in the synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine [12] [13] [14]. These approaches enable the direct introduction of boronic ester functionality at the α-position of N-protected pyrrolidines through metalation followed by electrophilic trapping [14] [15].

The lithiation-trapping sequence typically employs sec-butyllithium in tetrahydrofuran at -30°C for 5-10 minutes, followed by quenching with chloropinacolborane or bis(pinacolato)diboron [14]. This methodology has delivered gram quantities of 2-B(pin) N-Boc pyrrolidine derivatives without requiring chromatographic purification [12] [13].

Diamine ligands play a crucial role in controlling the stereochemistry and efficiency of the lithiation-trapping process [15]. Sparteine and its synthetic surrogates provide enhanced stereoselectivity, while N,N'-dimethylbispidine offers improved reaction rates for the subsequent borylation step [15].

| Lithiation Reagent | Temperature (°C) | Time (min) | Electrophile | Yield (%) |

|---|---|---|---|---|

| s-BuLi | -30 | 5-10 | B(pin)Cl | 75-90 |

| n-BuLi | -78 | 30-60 | B(OMe)3 | 60-80 |

| t-BuLi | -78 | 15-30 | B(OiPr)3 | 65-85 |

| s-BuLi + TMEDA | -30 | 10-15 | B2(pin)2 | 80-95 |

Table 2: Lithiation-Trapping Conditions for α-Borylated Pyrrolidines

The mechanistic investigation of lithiation-trapping processes has revealed that borylation occurs through multiple pathways depending on the diamine ligand employed [15]. Direct borylation of the tricoordinate diamine-ligated lithium species competes with borylation following solvent displacement of the diamine ligand [15].

Solid-Phase Synthesis and Purification Challenges

The purification of boronic esters, including 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine, presents unique challenges due to their tendency to undergo protodeboronation and their interaction with standard silica gel chromatography systems [11] [16] [17].

Solid-phase synthesis approaches have been developed to address these purification difficulties [18] [16]. Ball milling techniques enable mechanochemical borylation reactions to be completed within 10 minutes under solvent-free conditions, providing high yields of arylboronates while eliminating the need for extensive purification procedures [18].

The development of boric acid-impregnated silica gel has revolutionized the chromatographic purification of pinacol boronic esters [17]. This modified stationary phase suppresses the over-adsorption that typically leads to compound loss during conventional flash column chromatography [17].

Alternative purification strategies involve the conversion of crude boronic acids to their corresponding sodium or potassium salts, which can be isolated through precipitation with organic solvents [16]. This approach provides substantially pure salts that can be directly employed in subsequent coupling reactions or converted back to the free boronic acids through acidic hydrolysis [16].

The implementation of reactive crystallization processes using diethanolamine has enabled the direct isolation of high-purity boronic ester derivatives from reaction mixtures [11]. This methodology is particularly effective for manufacturing-scale operations where traditional chromatographic purification becomes impractical [11].

Steric Considerations in Bulky Substituent Incorporation

The incorporation of bulky substituents in the synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine requires careful consideration of steric effects that influence both reaction selectivity and efficiency [19] [20]. The tetramethyl-substituted dioxaborolane ring itself represents a sterically demanding functionality that can impact subsequent synthetic transformations [21].

Iridium-catalyzed carbon-hydrogen borylation reactions demonstrate pronounced steric effects when dealing with bulky substituents [19] [22] [20]. The use of sterically hindered ligands such as Meo-Xyl-BIPHEP enables para-selective borylation of arenes containing large substituents through the creation of a reaction pocket that directs substrate approach [19].

| Substrate Type | Selectivity | Ligand Requirement | Yield Impact (%) |

|---|---|---|---|

| ortho-Disubstituted arenes | para-Selective | Bulky phosphine (L6) | 80-95 |

| meta-Disubstituted arenes | meta-Selective | Standard dtbpy | 85-95 |

| para-Disubstituted arenes | ortho-Selective | Standard dtbpy | 90-98 |

| Tri-substituted arenes | Position-dependent | Specialized ligands | 60-85 |

| Bulky substituents (t-Bu) | Reduced reactivity | Bulky phosphine | 30-60 |

| Sterically hindered heterocycles | C-H activation limited | Electron-rich ligands | 40-70 |

Table 3: Steric Effects in Borylation Reactions

The pyrrolidine nitrogen substitution pattern significantly influences the approach of catalytic species during borylation reactions [21]. Quinoline-based ligands have been identified as particularly effective for promoting palladium-catalyzed borylation of carbon(sp3)-hydrogen bonds in sterically congested environments [21].

Computational studies have revealed that steric crowding between bulky substituents and catalyst ligands can be exploited to achieve high regioselectivity in borylation reactions [19] [20]. The careful design of ligand systems enables the selective functionalization of specific positions even in highly substituted aromatic systems [20].

Advanced Nuclear Magnetic Resonance Spectroscopic Analysis

Boron-11 Nuclear Magnetic Resonance Quadrupolar Coupling Parameters

Boron-11 nuclear magnetic resonance spectroscopy represents the most definitive analytical technique for characterizing boronate ester compounds due to the unique nuclear properties of the boron-11 isotope [1] [2]. The boron-11 nucleus possesses a nuclear spin quantum number of 3/2, resulting in quadrupolar interactions that provide detailed information about the electronic environment and molecular geometry around the boron center [1] [3].

For 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine, the boron-11 nuclear magnetic resonance chemical shift is expected to appear in the characteristic range of 22-35 parts per million, consistent with tricoordinate boron atoms in dioxaborolane environments [1] [4] [5]. This chemical shift range reflects the partial tetrahedral character imparted by the cyclic dioxaborolane structure and the electron-donating effects of the aromatic substituent.

The quadrupolar coupling constants for dioxaborolane-containing boronate esters typically exhibit values averaging 2.8 megahertz, which is slightly lower than the 3.0 megahertz average observed for free boronic acids [1]. This reduction in quadrupolar coupling reflects the stabilization of the boron center through the cyclic ester formation and the resulting decrease in electric field gradient asymmetry around the nucleus. The tetramethyl substitution pattern of the dioxaborolane ring further contributes to the electronic stabilization, as demonstrated by computational studies correlating quadrupolar parameters with molecular geometry [1] [2].

Advanced pulse sequences, particularly the DFS-modified QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill) technique, enable signal enhancement factors of up to 2.95 compared to conventional acquisition methods [1]. This enhancement is particularly valuable for detecting the target compound in complex mixtures or when sample quantities are limited. The chemical shift anisotropy tensor spans typically range from 10-40 parts per million for boronate esters, with the magnitude correlating directly with the dihedral angle between the dioxaborolane plane and the aromatic ring system [1] [2].

Proton and Carbon-13 Nuclear Magnetic Resonance for Conformational Studies

Proton nuclear magnetic resonance analysis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine reveals characteristic signals that provide insights into molecular conformation and dynamic behavior [4] [6]. The tetramethyl groups of the dioxaborolane moiety appear as a sharp singlet at approximately 1.2-1.4 parts per million, representing twelve equivalent protons [4]. This chemical shift and multiplicity pattern is diagnostic for the pinacol ester protection group and serves as a reliable identifier for the compound.

The benzyl methylene protons linking the aromatic ring to the pyrrolidine nitrogen are anticipated to resonate at 4.5-4.7 parts per million as a singlet, reflecting the electron-withdrawing influence of both the aromatic system and the tertiary amine [6]. The pyrrolidine ring protons exhibit characteristic multipicity patterns, with the N-methylene protons appearing as a triplet around 2.6-2.8 parts per million and the internal methylene protons appearing as a multiplet at 1.8-2.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the dioxaborolane framework [4] [6]. The quaternary carbon atoms of the tetramethyl groups resonate at 82-84 parts per million, while the methyl carbon atoms appear at approximately 24-25 parts per million [4]. The carbon atom directly bonded to boron typically exhibits significant signal broadening due to quadrupolar relaxation effects from the boron-11 nucleus, often rendering these signals poorly resolved or undetectable in standard acquisition conditions [7].

Conformational analysis through variable temperature nuclear magnetic resonance studies reveals the dynamic behavior of the pyrrolidine ring, which undergoes rapid pseudorotation at room temperature [6] [8]. The dioxaborolane ring maintains a relatively rigid half-chair conformation, with the tetramethyl substitution providing steric stabilization that restricts conformational flexibility.

X-ray Crystallographic Studies of Boronate Esters

X-ray crystallographic analysis of dioxaborolane-containing compounds provides definitive structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements [9] [10] [11]. Studies of related dioxaborolane derivatives reveal that the boronate ester ring adopts a characteristic half-chair conformation with significant twist around the carbon-carbon bond of the pinacol backbone [9] [11].

The dioxaborolane ring maintains a nearly planar arrangement of the B-O2-C2 framework, with typical B-O bond lengths of 1.43-1.47 angstroms when the boron center adopts tetrahedral coordination [9] [10]. These bond lengths reflect the intermediate character between single and partial double bond character resulting from π-donation from oxygen lone pairs to the vacant boron p-orbital. The B-C bond connecting the boron to the aromatic ring typically measures approximately 1.62 angstroms, consistent with tetracoordinate boron environments [9].

The orientation of the dioxaborolane mean plane relative to the aromatic ring varies significantly among different substitution patterns, with dihedral angles ranging from nearly coplanar arrangements to perpendicular orientations exceeding 45 degrees [10] [11]. This conformational flexibility is influenced by steric interactions between the tetramethyl groups and substituents on the aromatic ring, as well as electronic effects arising from the nature of the aromatic substituent.

Intermolecular interactions in the crystal lattice frequently involve the formation of B←N dative bonds when nitrogen-containing substituents are present [9]. These interactions typically exhibit bond lengths of approximately 1.64 angstroms and contribute significantly to the overall crystal stability. The tetrahedral character around the boron center, as quantified by tetrahedral character parameters, often exceeds 80 percent when such dative interactions are present [9].

Crystal packing patterns in boronate ester compounds commonly feature extensive hydrogen bonding networks, particularly when hydroxyl or amine functionalities are present [12] [10] [13]. These interactions create channels within the crystal lattice that can accommodate solvent molecules, contributing to the overall structural stability and potentially influencing the compound's physical properties.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures [14] [15] [16]. The molecular ion peak appears at mass-to-charge ratio 287, corresponding to the intact molecule with molecular weight 287.21 daltons [17].

The most significant fragmentation pathway involves the loss of the pinacol group (C6H14O2, mass 102), generating a fragment ion at mass-to-charge ratio 201 [16] [18]. This fragmentation is characteristic of dioxaborolane esters and results from the relatively weak B-O bonds and the stability of the resulting boronic acid derivative. The complementary fragment corresponding to the pinacol group may also be observed, though typically with lower intensity.

Alternative fragmentation pathways include cleavage of the benzyl-pyrrolidine bond, generating fragments at mass-to-charge ratios 148 (corresponding to the arylboronate portion) and 139 (corresponding to the benzylpyrrolidine cation) [16]. The pyrrolidine ring may undergo ring-opening fragmentation, producing characteristic amine-containing fragments that aid in structural identification.

The dioxaborolane ring system exhibits specific fragmentation patterns involving sequential loss of methyl groups and ring-opening reactions [19] [16]. These fragmentations generate characteristic B-O containing ions that serve as diagnostic markers for the presence of the boronate ester functionality. The isotopic pattern arising from the natural abundance of boron-10 and boron-11 (approximately 1:4 ratio) provides additional confirmation of boron-containing fragments [7].

High-resolution mass spectrometric analysis enables accurate mass determination and elemental composition assignment, facilitating unambiguous identification of fragment ions and supporting proposed fragmentation mechanisms [14]. Tandem mass spectrometry experiments provide detailed fragmentation trees that enhance structural characterization and enable differentiation from closely related isomers.

Infrared Spectral Signatures of Dioxaborolane Moieties

Infrared spectroscopy provides characteristic vibrational signatures that enable identification and structural characterization of the dioxaborolane functional group within 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine [20] [21] [22]. The B-O stretching vibrations of the dioxaborolane ring system appear as strong, characteristic absorptions in the 1350-1310 wavenumber region [20] [21]. These bands arise from the symmetric and antisymmetric stretching modes of the B-O bonds and are diagnostic for the presence of the cyclic boronate ester functionality.

The tetramethyl substitution pattern of the dioxaborolane ring generates characteristic C-H stretching absorptions in the 2800-3000 wavenumber region, appearing as medium to strong intensity bands [21]. These alkyl C-H stretches are readily distinguishable from the aromatic C-H stretching modes, which appear at higher frequencies (3000-3100 wavenumbers) with medium intensity.

The pyrrolidine moiety contributes C-N stretching vibrations in the 1200-1000 wavenumber region, appearing as medium intensity absorptions [21]. These bands may overlap with other skeletal vibrations but provide supporting evidence for the presence of the tertiary amine functionality. The cyclic nature of the pyrrolidine ring generates characteristic ring deformation modes in the 600-400 wavenumber region, though these appear as weak to medium intensity absorptions.

B-C stretching vibrations involving the bond between boron and the aromatic carbon appear in the 1100-1000 wavenumber region with variable intensity [21]. The exact position and intensity of these bands depend on the electronic nature of the aromatic substituent and the degree of π-conjugation between the boron center and the aromatic system.

The absence of broad O-H stretching absorptions in the 3300-3200 wavenumber region confirms the cyclic ester protection of the boronic acid functionality, distinguishing the compound from the corresponding free boronic acid [21] [23]. Similarly, the absence of B-H stretching modes near 2630-2350 wavenumbers confirms that the boron center is not in a hydride environment [24].